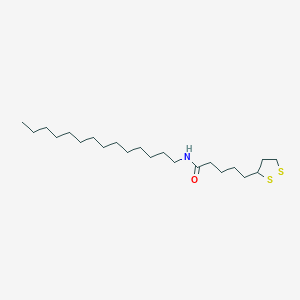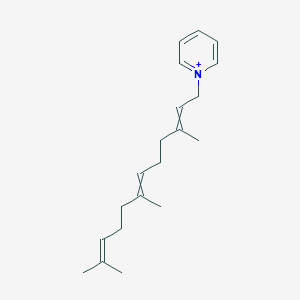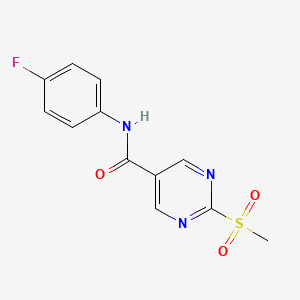
5-(1,2-Dithiolan-3-YL)-N-tetradecylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,2-Dithiolan-3-YL)-N-tetradecylpentanamide is a compound that features a dithiolane ring, which is a five-membered ring containing two sulfur atoms. This compound is structurally related to alpha-lipoic acid, a well-known antioxidant. The presence of the dithiolane ring imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-Dithiolan-3-YL)-N-tetradecylpentanamide typically involves the formation of the dithiolane ring followed by the attachment of the tetradecylpentanamide group One common method involves the reaction of a suitable precursor with sulfur sources under controlled conditions to form the dithiolane ring
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1,2-Dithiolan-3-YL)-N-tetradecylpentanamide can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form disulfides.
Reduction: The compound can be reduced to break the dithiolane ring, forming thiols.
Substitution: The amide group can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions for substitution reactions may involve the use of bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Disulfides are the major products formed.
Reduction: Thiols are the primary products.
Substitution: Depending on the substituent introduced, various substituted amides can be formed.
Wissenschaftliche Forschungsanwendungen
5-(1,2-Dithiolan-3-YL)-N-tetradecylpentanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in conditions related to oxidative stress.
Industry: Utilized in the development of materials with specific chemical properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 5-(1,2-Dithiolan-3-YL)-N-tetradecylpentanamide involves its interaction with molecular targets through its dithiolane ring. This ring can undergo redox reactions, allowing the compound to act as an antioxidant. It can scavenge reactive oxygen species and donate electrons to stabilize free radicals. The compound may also interact with enzymes and proteins, modulating their activity through redox mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-Lipoic Acid: Structurally similar due to the presence of the dithiolane ring. Known for its antioxidant properties.
Dihydrolipoic Acid: The reduced form of alpha-lipoic acid, also featuring a dithiolane ring.
Thioctic Acid: Another name for alpha-lipoic acid, highlighting its sulfur-containing structure.
Uniqueness
5-(1,2-Dithiolan-3-YL)-N-tetradecylpentanamide is unique due to the presence of the tetradecylpentanamide group, which imparts distinct chemical and physical properties. This makes it potentially more lipophilic and may influence its interaction with biological membranes and molecules.
Eigenschaften
CAS-Nummer |
920510-71-0 |
|---|---|
Molekularformel |
C22H43NOS2 |
Molekulargewicht |
401.7 g/mol |
IUPAC-Name |
5-(dithiolan-3-yl)-N-tetradecylpentanamide |
InChI |
InChI=1S/C22H43NOS2/c1-2-3-4-5-6-7-8-9-10-11-12-15-19-23-22(24)17-14-13-16-21-18-20-25-26-21/h21H,2-20H2,1H3,(H,23,24) |
InChI-Schlüssel |
IJTPCQZFBCHPBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCNC(=O)CCCCC1CCSS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl {4-[([1,1'-biphenyl]-2-yl)methoxy]phenoxy}acetate](/img/structure/B14182126.png)


![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]benzaldehyde](/img/structure/B14182130.png)
![3-[(1R)-1-Methyl-2-oxocyclopentyl]propanoic acid](/img/structure/B14182131.png)
![Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane](/img/structure/B14182145.png)

![1H-Pyrano[3,4-c]pyridine-3,8(4H,7H)-dione, 4-ethyl-7-(phenylmethyl)-](/img/structure/B14182160.png)

![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-4-yl)methanone](/img/structure/B14182167.png)

![11-[(Carboxymethyl)(propanoyl)amino]undecanoic acid](/img/structure/B14182191.png)
![[1,1'-Biphenyl]-2-yl 2-chloropropanoate](/img/structure/B14182192.png)
